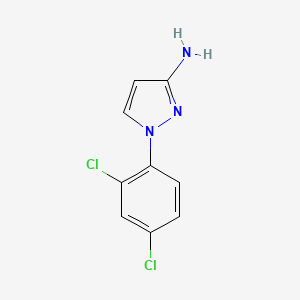

1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine

Descripción general

Descripción

1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability. The starting materials, 2,4-dichlorophenylhydrazine and ethyl acetoacetate, are fed into the reactor along with the base and solvent. The reaction mixture is then heated and stirred continuously, allowing for the rapid formation of the pyrazole product. The product is subsequently purified through crystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atoms.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-inflammatory and Antimicrobial Properties

Research indicates that 1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine exhibits significant anti-inflammatory effects. It has been evaluated for its potential as an antimalarial and antileishmanial agent, showing promise in inhibiting the metabolic pathways of parasites, thereby leading to their death.

Cancer Research

The compound has been utilized in the synthesis of novel derivatives aimed at anticancer activity. For instance, derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells. A study synthesized nineteen novel 1,2,4-triazole derivatives based on this scaffold, some of which exhibited promising anticancer activity.

Case Study: Anticancer Activity

A notable study evaluated the anticancer potential of arylamino-3-pyrido-1,2,4-triazoles derived from this compound. These compounds showed significant antiproliferative effects against multiple cancer cell lines and were characterized by favorable physicochemical properties that comply with Lipinski's rule of five .

Material Science

Synthesis of Advanced Materials

In material science, this compound serves as a building block for synthesizing advanced materials with tailored properties. Its unique electronic characteristics allow for the development of materials with specific conductivity or fluorescence properties.

Biological Research

Enzyme Inhibition Studies

The compound is also used in biological research to study enzyme inhibition and protein-ligand interactions. Its mechanism involves binding to specific enzymes' active sites, thereby blocking substrate access and preventing catalytic reactions. This property is crucial in understanding molecular mechanisms in various biological processes.

Table 1: Pharmacological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits inflammatory pathways | |

| Antimalarial | Disrupts metabolic pathways in malaria parasites | |

| Anticancer | Induces cytotoxicity in cancer cell lines | |

| Enzyme Inhibition | Binds to enzyme active sites |

Table 2: Case Studies on Anticancer Applications

Mecanismo De Acción

The mechanism of action of 1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. In the case of its antimalarial and antileishmanial activities, the compound may interfere with the metabolic pathways of the parasites, leading to their death .

Comparación Con Compuestos Similares

Similar Compounds

2,4-dichlorophenylhydrazine: A precursor in the synthesis of 1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine.

2,4-dichlorophenyl-cyanoxime: Known for its potential application in cancer chemotherapy as an inhibitor of human carbonyl reductase.

N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: A compound with potential biological activities, including anti-inflammatory and insecticidal properties.

Uniqueness

This compound is unique due to its specific structure, which combines the pyrazole ring with a 2,4-dichlorophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Actividad Biológica

1-(2,4-dichlorophenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dichlorophenyl group, which contributes to its biological activity. Its molecular formula is , and it exhibits unique electronic properties due to the presence of the dichlorophenyl substituent, influencing its reactivity and stability.

This compound primarily exerts its biological effects through enzyme inhibition and interference with metabolic pathways. It has been shown to inhibit specific enzymes by binding to their active sites, thus blocking substrate access and preventing catalytic reactions. This mechanism is particularly relevant in its antimalarial and antileishmanial activities, where it disrupts the metabolic processes of parasites .

Pharmacological Activities

The compound has demonstrated various pharmacological activities:

- Anti-inflammatory : Studies indicate that it can significantly reduce nitric oxide production in activated microglia, suggesting potential applications in neuroinflammatory conditions such as Parkinson's disease .

- Antimicrobial : It has shown moderate antibacterial and antifungal activities against various pathogens, indicating its potential as an antimicrobial agent .

- Anticancer : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, highlighting its potential in cancer therapy .

Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of a derivative of this compound in a model of lipopolysaccharide (LPS)-induced neuroinflammation. The compound demonstrated significant protective effects by reducing inflammatory markers in vitro and in vivo .

Anticancer Potential

Research on various pyrazole derivatives has indicated promising anticancer activities. For instance, compounds similar to this compound have shown selective cytotoxicity against leukemia cell lines with GI50 values as low as 2.23 μM .

Antimicrobial Efficacy

In antimicrobial assays, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 250 μg/mL against both bacterial and fungal strains, suggesting moderate efficacy that could be enhanced through structural modifications .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed for this compound compared to related compounds:

| Compound | Activity Type | IC50/MIC Values | Notes |

|---|---|---|---|

| This compound | Anti-inflammatory | Not specified | Reduces NO production in activated microglia |

| Pyrazole Derivative A | Anticancer | GI50 = 2.23 μM | Selective against leukemia cell lines |

| Pyrazole Derivative B | Antimicrobial | MIC = 250 μg/mL | Moderate activity against bacteria/fungi |

Propiedades

IUPAC Name |

1-(2,4-dichlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13-14/h1-5H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZWCUDIHPEHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.